
N-Phenyl-2-(phenylmethanesulfinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(phenylmethanesulfinyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with phenyl and phenylmethanesulfinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(phenylmethanesulfinyl)benzamide typically involves the reaction of benzamide with phenylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve benzamide in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenylmethanesulfinyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2-(phenylmethanesulfinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of N-Phenyl-2-(phenylmethanesulfonyl)benzamide.
Reduction: Formation of N-Phenyl-2-(phenylmethanesulfanyl)benzamide.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Phenyl-2-(phenylmethanesulfinyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(phenylmethanesulfinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzamide: Lacks the phenylmethanesulfinyl group, making it less reactive in certain chemical reactions.
N-Phenyl-2-(phenylmethanesulfanyl)benzamide: Contains a sulfide group instead of a sulfinyl group, leading to different chemical properties and reactivity.
N-Phenyl-2-(phenylmethanesulfonyl)benzamide: Contains a sulfone group, making it more oxidized and potentially more stable.
Uniqueness
N-Phenyl-2-(phenylmethanesulfinyl)benzamide is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
54705-27-0 |
|---|---|
Fórmula molecular |
C20H17NO2S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-benzylsulfinyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO2S/c22-20(21-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(23)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
Clave InChI |
FFYNYCAGYMODTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


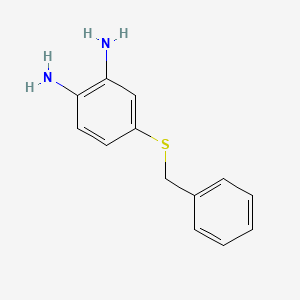
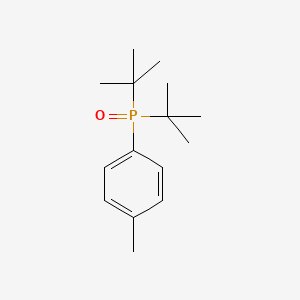

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

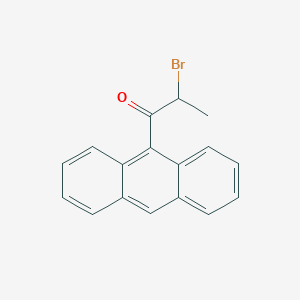

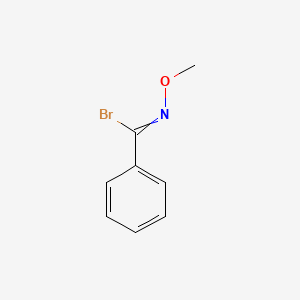
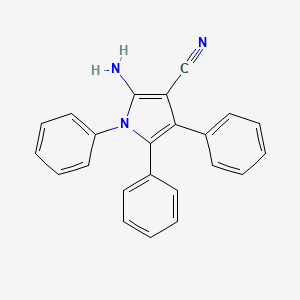

![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
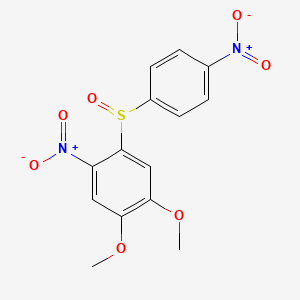
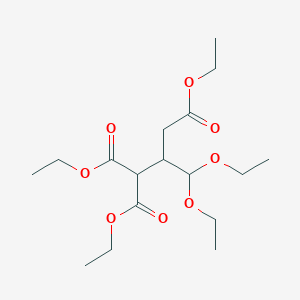
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
